5-(oxan-4-yl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a tetrazole ring substituted with an oxan-4-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole typically involves the reaction of oxan-4-yl derivatives with azide compounds under controlled conditions. One common method includes the cycloaddition of azides with nitriles, forming the tetrazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxan-4-yl tetrazole oxides.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oxan-4-yl tetrazole oxides, amine derivatives, and various substituted tetrazoles .
Scientific Research Applications
5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(oxan-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(Oxan-4-yl)-1,2-oxazole-4-carboxylic acid: Similar in structure but contains an oxazole ring instead of a tetrazole ring.
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid: Another similar compound with an oxazole ring.
Uniqueness
5-(Oxan-4-yl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for multiple applications .
Biological Activity
5-(oxan-4-yl)-1H-1,2,3,4-tetrazole is a novel compound belonging to the tetrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, synthesizing various research findings and case studies to provide a comprehensive overview of its biological activity.
1. Overview of Tetrazole Compounds
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The incorporation of tetrazole moieties into drug design has been shown to enhance the pharmacological profiles of various compounds due to their favorable physicochemical properties and metabolic stability .
2.1 Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of substituted tetrazoles were evaluated for their in vitro activity against various pathogens. Compounds similar to this compound demonstrated promising antibacterial effects against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
K. pneumoniae | 12 |
2.2 Anticancer Activity
The anticancer potential of tetrazoles has been extensively studied. A notable study highlighted that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. For example, compounds were screened against ovarian cancer cells and demonstrated selective cytotoxicity with a significant reduction in cell viability .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | SK-OV-3 (Ovarian) | 25 |
HCT116 (Colon) | 30 | |
A431 (Epidermoid) | 28 |
2.3 Anti-inflammatory Properties
Studies have also indicated that tetrazoles can act as effective anti-inflammatory agents. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Compounds similar to this compound have shown potential in reducing inflammation in preclinical models .
Case Study: Synthesis and Evaluation
A recent study focused on synthesizing various derivatives of tetrazoles through multi-component reactions involving aromatic aldehydes and sodium azide. The synthesized compounds were evaluated for their biological activities including antimicrobial and anticancer properties . Among these derivatives, some displayed enhanced activity compared to traditional antibiotics and chemotherapeutics.
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with specific biological targets such as proteins involved in cancer progression. These studies suggested that the compound exhibits favorable interactions with target receptors that could lead to its application in targeted therapies .
Properties
IUPAC Name |
5-(oxan-4-yl)-2H-tetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-5(1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXNSLEWHBVKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.